![molecular formula C14H10FNO B3142391 2-(Benzyloxy)-4-fluorobenzonitrile CAS No. 503293-06-9](/img/structure/B3142391.png)
2-(Benzyloxy)-4-fluorobenzonitrile
Overview
Description
“2-(Benzyloxy)-4-fluorobenzonitrile” is likely a compound that contains a benzene ring with a benzyloxy group (a benzyl group attached to an oxygen atom) and a fluorine atom attached to it. The nitrile group (-CN) indicates the presence of a carbon triple-bonded to a nitrogen .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable benzene derivative with a benzyloxy group. The fluorine could be introduced via electrophilic aromatic substitution, and the nitrile group could be added via a suitable cyanation reaction .Molecular Structure Analysis
The molecular structure would be based on a benzene ring, which is a six-membered ring of carbon atoms with alternating single and double bonds. The benzyloxy, fluorine, and nitrile groups would be attached to the ring .Chemical Reactions Analysis
The compound could undergo various reactions typical of aromatic compounds, such as further electrophilic aromatic substitution. The nitrile group could be hydrolyzed to a carboxylic acid or reduced to an amine .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. Factors influencing these properties would include the presence and position of the functional groups, the electronegativity of the fluorine atom, and the polarity of the molecule .Scientific Research Applications
Synthesis of Boronic Acids
“2-(Benzyloxy)-4-fluorobenzonitrile” can be used in the synthesis of boronic acids, such as "2-Benzyloxy-5-fluorophenylboronic Acid" . Boronic acids are important compounds in organic chemistry and materials science, and they are frequently used in the Suzuki-Miyaura cross-coupling reactions .
Synthesis of Pyrano[2,3-c]pyrazoles
This compound can also be used in the synthesis of benzopyran-annulated pyrano[2,3-c]pyrazoles . These derivatives have been found to exhibit antimicrobial, insecticidal, anti-inflammatory activities, and more .
Preparation of Sequential Polypeptides
“2-(Benzyloxy)-4-fluorobenzonitrile” can be used in the preparation of sequential polypeptides . Polypeptides have a wide range of applications in biotechnology and medicine, including as therapeutic agents and in the development of new biomaterials .
Synthesis of Multidentate Chelating Ligands
This compound can be used as a reagent for the synthesis of multidentate chelating ligands . These ligands are often used in coordination chemistry and biochemistry, and they can bind to metal ions to form stable complexes .
Pharmaceutical Research
“2-(Benzyloxy)-4-fluorobenzonitrile” is used in pharmaceutical research as an intermediate . It can be used in the synthesis of various pharmaceutical compounds .
Synthesis of Benzyl Ethers and Esters
This compound is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters . These compounds have a wide range of applications in organic synthesis .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-fluoro-2-phenylmethoxybenzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c15-13-7-6-12(9-16)14(8-13)17-10-11-4-2-1-3-5-11/h1-8H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLSENJRQRASDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-4-fluorobenzonitrile |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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